Meta-Chlorostyryl Substitution Enables 0.48 Log Unit Lower Lipophilicity (LogP) Compared to Its Para-Substituted Isomer
The 3-(meta)-chlorostyryl substitution in the target compound results in a computed LogP of 3.505, which is 0.48 log units lower than the 3.983 computed for its direct comparator, ethyl 2-(3-chlorostyryl)-5-methyl-4-oxazolecarboxylate . This lower LogP indicates a smaller desolvation penalty upon binding to a hydrophobic protein pocket, a critical advantage in medicinal chemistry where each log unit reduction can decrease nonspecific protein binding and improve metabolic clearance [1].
| Evidence Dimension | Computed LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 3.505 (estimated for the free acid) |
| Comparator Or Baseline | Ethyl ester derivative: LogP = 3.983 (CAS: 89724-03-8) |
| Quantified Difference | Δ LogP = -0.478 (target compound is more hydrophilic) |
| Conditions | Computational prediction model; values from Chemsrc database |
Why This Matters
For procurement, this establishes that the 3-substituted free acid cannot be substituted with its 4-substituted isomer or the ethyl ester analog without significantly altering the compound's partitioning behavior, which can confound ADMET profiling and mislead early-stage drug discovery.
- [1] Meanwell NA. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chem Res Toxicol. 2011;24(9):1420-1456. View Source
